molecular formula C14H14F3NS B2362559 4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 680215-91-2

4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B2362559
CAS No.: 680215-91-2
M. Wt: 285.33
InChI Key: GUQJLVWMPYTGLY-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The thiazole ring is a privileged scaffold in pharmaceutical development, found in a wide range of therapeutic agents and bioactive molecules . Its derivatives are extensively investigated for diverse biological activities, including potential anti-inflammatory effects through inhibition of enzymes like COX and LOX, as well as modulation of key inflammatory pathways such as MAPK, JNK, and JAK-STAT . Furthermore, the thiazole nucleus is a key structural component in the design of novel anticancer agents, with research indicating its ability to inhibit specific molecular targets like BRAFV600E and exhibit potent antiproliferative activity against various human cancer cell lines . The specific substitution pattern of the tert-butyl and trifluoromethylphenyl groups on the thiazole core in this compound is designed to influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this compound in the synthesis of more complex hybrid molecules and as a probe to develop new therapeutic candidates for conditions such as cancer, inflammatory diseases, and microbial infections . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-tert-butyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NS/c1-13(2,3)11-8-19-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQJLVWMPYTGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Trifluoromethyl)benzothioamide

The thioamide precursor is synthesized by treating 4-(trifluoromethyl)benzamide with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene under reflux. This converts the carbonyl group into a thioamide, critical for subsequent cyclization. For example, heating 4-(trifluoromethyl)benzamide (1.0 equiv) with P₄S₁₀ (1.2 equiv) at 110°C for 6 hours yields the thioamide in ~85% purity.

Synthesis of tert-Butyl α-Bromoketone

The α-haloketone component, tert-butyl bromoacetone , is prepared via bromination of tert-butyl acetoacetate using bromine (Br₂) in acetic acid. The reaction proceeds at 0–5°C to minimize side reactions, yielding the α-bromoketone in 70–75% yield after purification by vacuum distillation.

Cyclization Reaction

Combining equimolar amounts of 4-(trifluoromethyl)benzothioamide and tert-butyl bromoacetone in dimethylformamide (DMF) at 80°C for 12 hours facilitates cyclization. The reaction is quenched with ice-water, and the product is extracted using dichloromethane. Column chromatography (silica gel, hexane/ethyl acetate 8:2) affords the target compound in 60–65% yield.

Key Reaction Parameters

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 60–65%

Alternative Synthetic Pathways

Cyclization of Thiourea Derivatives

Thioureas derived from 4-(trifluoromethyl)aniline and tert-butyl isocyanate can undergo cyclization with α-haloketones. For instance, treating N-(tert-butylcarbamoyl)-4-(trifluoromethyl)aniline with ethyl bromopyruvate in the presence of triethylamine (TEA) generates the thiazole ring via nucleophilic substitution and subsequent cyclodehydration. This method, however, suffers from lower yields (~45%) due to competing side reactions.

Phosphorous Oxychloride-Mediated Cyclization

Adapting methodologies from triazolo-thiadiazole synthesis, 4-(trifluoromethyl)benzothioamide and tert-butyl acetoacetate are refluxed in phosphorous oxychloride (POCl₃) for 8 hours. The reaction proceeds via in situ generation of a chloroimidate intermediate, which cyclizes to form the thiazole. While efficient, this route requires careful handling of POCl₃ and yields ~55% product after neutralization with potassium carbonate.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each approach:

Method Yield (%) Key Advantages Limitations
Hantzsch Synthesis 60–65 High reliability, scalable Requires toxic α-haloketones
Thiourea Cyclization 45 Avoids haloketones Low yield, side reactions
POCl₃-Mediated Route 55 Rapid cyclization Corrosive reagents, safety concerns

Characterization and Validation

Critical spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 7.65–7.70 (d, 2H, Ar-H), 8.10–8.15 (d, 2H, Ar-H), 8.35 (s, 1H, thiazole-H).
  • FT-IR (KBr) : 2920 cm⁻¹ (C-H, tert-butyl), 1320 cm⁻¹ (C-F), 1610 cm⁻¹ (C=N).

Chemical Reactions Analysis

4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethylphenyl group can be further functionalized using reagents like halogens or nitro groups.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiazole derivatives, including 4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, in anticancer therapies. The compound has been investigated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, often compared to standard chemotherapeutic agents like cisplatin .

Case Study : In vitro studies indicated that certain thiazole derivatives exhibited promising activity against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking studies further elucidated the interaction of these compounds with specific targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

Thiazole compounds have been recognized for their broad-spectrum antimicrobial activities. The presence of both the thiazole ring and trifluoromethyl group enhances their interaction with microbial targets, making them effective against various bacterial and fungal strains.

Data Table: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismActivity
This compoundE. coliModerate
This compoundS. aureusHigh
This compoundC. albicansModerate

Anti-inflammatory Effects

Thiazoles have demonstrated anti-inflammatory properties in various models. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, thereby offering potential therapeutic benefits for inflammatory diseases.

Central Nervous System Effects

Recent investigations suggest that thiazole derivatives may exhibit central nervous system depressant effects, indicating potential applications in treating neurological disorders. These effects could be attributed to their interaction with neurotransmitter systems.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the thiazole ring significantly impact molecular interactions and physicochemical properties. Key analogs include:

Compound Name Substituents (Position 2) Key Features Reference
4-tert-butyl-2-(3-methoxyphenyl)-1,3-thiazole 3-methoxyphenyl Electron-donating methoxy group; molecular weight = 247.36 g/mol
2-[4-(4-(Trifluoromethyl)phenyl)thiazole] (e.g., 2e, 2g, 2i) 4-(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group; enhances π–π interactions with Trp286 in AChE
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole Bromine at position 5 Bromine increases molecular weight (MW = 340.2 g/mol) and offers synthetic versatility
4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole Chloromethyl at position 4 Reactive chloromethyl group for further derivatization; potential toxicity concerns

Key Observations :

  • The trifluoromethyl group in the target compound enhances binding to biological targets like acetylcholinesterase (AChE) via π–π interactions with aromatic residues (e.g., Trp286), as demonstrated in docking studies of analogs 2e, 2g, and 2i .
  • Methoxy (electron-donating) and bromine (sterically bulky) substituents alter solubility and metabolic stability. For example, the methoxy analog (MW = 247.36 g/mol) may exhibit higher solubility than the trifluoromethyl derivative due to reduced hydrophobicity .
  • Chloromethyl and boronate ester derivatives (e.g., ) highlight synthetic flexibility but raise safety and stability challenges .

Biological Activity

4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a synthetic organic compound featuring a thiazole ring, which is notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the areas of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on various research findings, including structure-activity relationships (SAR), mechanisms of action, and comparative studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F3N1S1C_{15}H_{16}F_3N_1S_1, with a molecular weight of approximately 303.36 g/mol. The compound consists of a thiazole ring substituted with a tert-butyl group and a trifluoromethylphenyl group, which contribute to its lipophilicity and potential biological interactions.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. The thiazole moiety can participate in hydrogen bonding and π-π interactions with proteins, which may modulate their activity and lead to various biological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains and fungi, potentially due to the structural features that facilitate interaction with microbial targets .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and Jurkat (T-cell leukemia). The IC50 values for these activities suggest that the compound has promising antiproliferative effects comparable to standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Reference
HeLa1.98 ± 1.22
Jurkat< 10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the thiazole ring or substituents significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity.
  • Substituents at specific positions on the phenyl ring can either increase or decrease activity depending on their electronic properties .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in drug development:

  • Antitumor Agents : A series of thiazole compounds were synthesized and tested for their antiproliferative activities against cancer cell lines. The results indicated that specific substitutions led to enhanced activity against cancer cells compared to traditional treatments .
  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria, demonstrating that compounds similar to this compound showed significant inhibition zones in agar diffusion tests .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Key parameters include solvent selection (e.g., ethanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and temperature control (reflux at 80–100°C). For example, derivatives with trifluoromethylphenyl groups require inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (61–99%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy be used to confirm the structure of this compound?

  • 1H NMR : Peaks between δ 7.5–8.5 ppm confirm aromatic protons from the trifluoromethylphenyl group, while tert-butyl protons appear as a singlet near δ 1.3–1.5 ppm. Thiazole protons resonate at δ 6.5–7.5 ppm .
  • 13C NMR : The trifluoromethyl carbon appears at ~125 ppm (q, J = 270 Hz), and the thiazole carbons are observed at 150–160 ppm .
  • IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=N thiazole) and 1100–1200 cm⁻¹ (C-F) validate functional groups .

Q. What analytical techniques are critical for assessing purity and yield during synthesis?

Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases monitors reaction progress. High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95%). Elemental analysis (C, H, N) confirms stoichiometric ratios, with deviations <0.5% indicating high purity .

Advanced Research Questions

Q. How do computational docking studies elucidate the interaction of this compound with biological targets like acetylcholinesterase (AChE)?

Molecular docking (e.g., AutoDock Vina) reveals π–π interactions between the trifluoromethylphenyl group and aromatic residues (e.g., Trp286 in AChE). The thiazole ring forms hydrogen bonds with catalytic triads, aligning with donepezil-like binding modes. Binding energies (ΔG < −8 kcal/mol) correlate with inhibitory activity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in IC50 values (e.g., 0.9 µM vs. 20 nM for RT inhibition) may arise from substituent electronic effects. Systematic SAR studies comparing electron-withdrawing (e.g., -CF3) and electron-donating groups (e.g., -OCH3) on the phenyl ring can clarify contributions to potency. Hybrid analogs combining optimal substituents often enhance activity .

Q. How does the tert-butyl group influence the compound’s stability and reactivity under oxidative conditions?

The tert-butyl group enhances steric protection, reducing oxidation at the thiazole sulfur. Stability tests under H2O2 or KMnO4 show <10% degradation over 24 hours. In contrast, analogs with methyl groups degrade >30% under identical conditions. LC-MS identifies sulfoxide byproducts, confirming degradation pathways .

Q. What methodologies are used to evaluate its pharmacokinetic properties in preclinical studies?

  • Lipophilicity : LogP values (e.g., 3.2 ± 0.1) measured via shake-flask method predict blood-brain barrier penetration.
  • Metabolic Stability : Microsomal assays (human liver microsomes) assess half-life (t1/2 > 60 min indicates suitability for oral dosing).
  • Plasma Protein Binding : Equilibrium dialysis shows >90% binding, requiring dose adjustments .

Q. How can multi-step synthesis be optimized to improve yield in analogs with complex substituents?

For derivatives with dicyclopropyl or morpholinyl groups, orthogonal protection strategies (e.g., Boc for amines) prevent side reactions. Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 12 hours for cyclocondensation). Flow chemistry with immobilized catalysts (e.g., Pd/C) enhances reproducibility and scalability .

Q. What role does the trifluoromethyl group play in enhancing bioactivity and selectivity?

The -CF3 group increases metabolic stability by resisting cytochrome P450 oxidation. In antimicrobial assays, it enhances membrane penetration via hydrophobic interactions, reducing MIC values by 4–8 fold compared to non-fluorinated analogs. However, it may reduce solubility, requiring formulation with co-solvents (e.g., PEG-400) .

Q. How do crystallographic studies contribute to understanding its solid-state behavior?

Single-crystal X-ray diffraction reveals planar thiazole rings with dihedral angles <10° relative to the phenyl group, favoring π-stacking in crystal lattices. Hydrogen-bonding networks (e.g., N-H···O) stabilize polymorphs, impacting dissolution rates and bioavailability .

Methodological Considerations Table

AspectKey TechniquesExample Data from Evidence
Synthesis Yield Column chromatography, recrystallization37–99% yields for thiazole analogs
Binding Affinity Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC)Kd = 15 nM for AChE
Metabolic Stability LC-MS/MS metabolite profilingt1/2 = 120 min in human microsomes
Crystallinity Powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC)Tm = 157–159°C for 3g

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.